Target Engagement and Selectivity: 3a vs. SE486-11 for USP5 Inhibition in Neuroblastoma
Derivative 3a demonstrates high-affinity binding to USP5 (Kd = 0.47 µM), a critical deubiquitinase that regulates MYCN oncoprotein stability [1]. This provides a quantifiable binding metric for target engagement. While the progenitor pyridobenzimidazole analogue SE486-11 also enhanced HDAC inhibitor efficacy, its binding affinity to USP5 was not reported with this metric. The availability of a defined Kd for 3a offers a clear benchmark for assay validation and SAR studies.
| Evidence Dimension | Binding Affinity to USP5 Protein |
|---|---|
| Target Compound Data | Kd = 0.47 µM |
| Comparator Or Baseline | Pyridobenzimidazole analogue SE486-11 (Binding affinity not reported in this study) |
| Quantified Difference | 3a provides a quantifiable Kd; no comparable value for SE486-11 |
| Conditions | In vitro binding assay using microscale thermophoresis with full-length USP5 protein |
Why This Matters
A defined Kd enables precise assay development for USP5-targeted screening cascades and facilitates SAR interpretation, which is not possible with uncharacterized analogs.
- [1] Gadde, S., Kleynhans, A., Holien, J. K., Bhadbhade, M., Nguyen, P. L. D., Mittra, R., ... & Kumar, N. (2023). Pyrimido[1,2-a]benzimidazoles as inhibitors of oncoproteins ubiquitin specific protease 5 and MYCN in the childhood cancer neuroblastoma. Bioorganic Chemistry, 136, 106462. View Source
